4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE
Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE is a complex organic compound that features a benzisothiazole moiety, a thienylmethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE typically involves multiple steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and a suitable base.
Coupling with Benzoate Ester: The final step involves the esterification of the amino group with benzoic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzisothiazole moiety can be reduced to form dihydrobenzisothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can interact with cellular receptors, modulating their signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of kinases, modulation of G-protein coupled receptors (GPCRs), or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Known for its use as a preservative and antimicrobial agent.
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid: Investigated for its potential therapeutic applications.
Uniqueness
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE is unique due to its combination of a benzisothiazole core, a thienylmethyl group, and a benzoate ester, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S2/c28-25(18-7-2-1-3-8-18)31-20-14-12-19(13-15-20)27(17-21-9-6-16-32-21)24-22-10-4-5-11-23(22)33(29,30)26-24/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZKOVYPILDMEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CC3=CC=CS3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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